![molecular formula C26H38N6O3 B1680573 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate CAS No. 876310-60-0](/img/structure/B1680573.png)
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Overview
Description
RF9 is a potent and selective antagonist of the neuropeptide FF receptor. It is a dipeptide formed from L-arginine and L-phenylalaninamide residues, with a 1-adamantanecarbonyl group replacing a hydrogen attached to the nitrogen of the α-amino group of the arginine residue . RF9 has been widely studied for its role in modulating pain, opioid tolerance, and other physiological processes .
Mechanism of Action
Target of Action
The primary targets of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, are the Neuropeptide FF (NPFF) receptors . These receptors include NPFF1 and NPFF2 . Additionally, RF9 has been found to be an agonist at the kisspeptin receptor (KISS1R) .
Mode of Action
RF9 interacts with its targets by binding to the NPFF1 and NPFF2 receptors . It acts as an antagonist for these receptors, meaning it blocks their activity . More recently, it has been found to act as an agonist at the KISS1R, meaning it activates this receptor .
Biochemical Pathways
The NPFF receptors are part of a neuropeptide family that includes two G protein-coupled receptors (NPFF1 and NPFF2) and two precursors (pro-NPFFA and pro-NPFFB) . NPFF has been implicated in a variety of biological actions, including nociception and regulation of opioid analgesia .
Pharmacokinetics
It is known that it is soluble in water at 20mg/ml , which could impact its absorption and distribution in the body. Its storage temperature is -20°C , which may affect its stability and shelf-life.
Result of Action
In vitro, RF9 has been found to antagonize the agonism induced by NPFF and NPVF in functional assays . In vivo, RF9 has been shown to completely antagonize the hypothermia induced by NPFF after cerebral administration in mice . Additionally, RF9 reduced the hypothermia induced by morphine or nociceptin/orphanin when co-injected in the third ventricle .
Action Environment
The action of RF9 can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Its storage temperature of -20°C indicates that it may be sensitive to temperature changes . .
Biochemical Analysis
Biochemical Properties
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). The compound exhibits high affinity for these receptors, with binding affinities of 58 nM for NPFF1R and 75 nM for NPFF2R . By inhibiting the activity of neuropeptide FF, this compound can modulate nociceptive signaling pathways and enhance the therapeutic efficacy of opioids.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to activate gonadotropin-releasing hormone (GnRH) neurons, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in mammals . This activation is dependent on the expression of the kisspeptin receptor (Kiss1r) in GnRH neurons. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neuropeptide FF receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with neuropeptide FF receptors. As a competitive antagonist, it binds to NPFF1R and NPFF2R, preventing the activation of these receptors by endogenous neuropeptides . This inhibition leads to a reduction in the anti-opioid activity of neuropeptide FF, thereby enhancing the analgesic effects of opioids. The compound also generates inward currents in GnRH neurons, reminiscent of the effects of kisspeptin, further supporting its role in modulating reproductive hormone secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies Long-term exposure to the compound has been shown to maintain its efficacy in modulating nociceptive signaling and enhancing opioid analgesia
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes neuropeptide FF receptors, leading to enhanced opioid analgesia and increased gonadotropin secretion . Higher doses may result in adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to neuropeptide FF signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neuropeptides . By modulating these pathways, it can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects on neuropeptide FF receptors. The compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with neuropeptide FF receptors and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and optimizing its therapeutic applications.
Preparation Methods
RF9 is typically synthesized using solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, which involves blocking reactive amino groups with the Fmoc group. The synthesis process often includes the activation of 1-adamantanecarboxylic acid using DIC (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) prior to its substitution . Recent studies have shown that using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as activation agents can yield a purer compound without by-products .
Chemical Reactions Analysis
RF9 undergoes various chemical reactions, including:
Oxidation: RF9 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: RF9 can undergo substitution reactions, particularly involving the adamantanecarbonyl group.
Common reagents used in these reactions include DIC, HOBt, COMU, and DIPEA. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
RF9 is a dipeptide derivative that functions primarily as an antagonist for neuropeptide FF receptors (NPFF1R and NPFF2R) while also exhibiting agonistic properties at the kisspeptin receptor (KISS1R). Its structure includes an adamantanecarbonyl group attached to the arginine and phenylalanine residues, which enhances its biological activity and selectivity towards these receptors .
The compound's mechanism involves modulation of gonadotropin-releasing hormone (GnRH) neuron activity. Studies have shown that RF9 can significantly increase luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, indicating its potential role in reproductive endocrinology .
Endocrinological Studies
RF9 has been instrumental in understanding the regulatory mechanisms of gonadotropin secretion. Research indicates that RF9 administration leads to a dose-dependent stimulation of GnRH neurons, which is crucial for LH and FSH release. This effect has been observed across different species, including mice, rats, and sheep .
Case Study: Gonadotropin Secretion Modulation
- Objective : To evaluate the effects of RF9 on GnRH neuron excitability.
- Methodology : Electrophysiological recordings from GnRH neurons in transgenic mice.
- Findings : Approximately 70% of GnRH neurons exhibited increased firing rates upon RF9 treatment, independent of fast amino acid transmission .
Pain Management Research
RF9's role as a neuropeptide FF receptor antagonist suggests potential applications in pain management. By inhibiting NPFF receptors, RF9 may counteract hyperalgesia induced by opioids, offering a new avenue for addressing opioid-induced side effects .
Case Study: Opioid-Induced Hyperalgesia
- Objective : To assess RF9's effectiveness in preventing opioid-induced hyperalgesia.
- Methodology : Behavioral assays in rodent models subjected to opioid treatment.
- Findings : RF9 demonstrated significant efficacy in reducing hyperalgesic responses compared to control groups .
Reproductive Health Research
Given its impact on gonadotropin release, RF9 is also being explored for its potential applications in reproductive health therapies. Its ability to modulate hormonal levels could be beneficial for treating various reproductive disorders.
Case Study: Hormonal Regulation
- Objective : Investigate RF9's effects on reproductive hormone levels.
- Methodology : Hormone assays following RF9 administration in breeding and non-breeding seasons.
- Findings : Consistent elevation of LH and FSH levels was observed across different hormonal states, suggesting a robust mechanism for reproductive hormone regulation .
Neuropharmacological Research
RF9’s dual action as both an antagonist and agonist at different receptors makes it a valuable tool for neuropharmacological studies. Its ability to influence neuronal signaling pathways provides insights into neuropeptide interactions within the central nervous system.
Case Study: Neuropeptide Interaction Studies
Comparison with Similar Compounds
RF9 is unique in its potent and selective antagonism of neuropeptide FF receptors. Similar compounds include:
Neuropeptide FF (NPFF): A peptide involved in pain modulation and opioid tolerance.
Neuropeptide AF (NPAF): Another peptide from the same family as NPFF, sharing similar physiological roles.
Kisspeptin: A peptide that activates the kisspeptin receptor (KISS1R) and has similar effects on GnRH neurons.
RF9 stands out due to its high selectivity and potency as an antagonist of neuropeptide FF receptors, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, commonly referred to as RF9, is a dipeptide derivative that exhibits significant biological activity, particularly as a neuropeptide FF receptor antagonist and agonist. This compound has garnered attention in pharmacological research due to its diverse roles in modulating neuropeptide signaling pathways.
- Molecular Formula : C26H38N6O3
- Molar Mass : 482.62 g/mol
- Density : Approximately 1.42 g/cm³
RF9 acts primarily as an antagonist at neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2. It has been shown to have a binding affinity with inhibition constants (Ki) of 58 nM for NPFF1 and 75 nM for NPFF2, indicating potent receptor antagonism . Interestingly, RF9 also functions as an agonist at both NPFF1 and the kisspeptin receptor (KISS1R), demonstrating its dual functionality in neuropeptide signaling .
In Vitro Studies
In vitro experiments have demonstrated that RF9 selectively binds to recombinant NPFF1 and NPFF2 receptors expressed in CHO and COS-1 cells. It effectively antagonizes the agonistic effects induced by NPFF and neuropeptide VF (NPVF) in functional assays, showcasing its potential in modulating neuropeptide activity .
In Vivo Studies
In vivo studies using murine models revealed that RF9 administration could counteract the hypothermic effects induced by NPFF when injected into the cerebral area. Specifically, a dose of 30 nmol of RF9 completely blocked the hypothermia caused by NPFF, suggesting its potential therapeutic applications in conditions influenced by these neuropeptides .
Case Studies and Research Findings
A notable study highlighted RF9's ability to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, including mice and sheep. This effect was comparable to that elicited by kisspeptin, indicating that RF9 may play a significant role in reproductive hormone regulation .
Another investigation focused on the structure-activity relationship of RF9 analogs, which provided insights into modifications that enhance receptor selectivity and potency. These findings are crucial for developing new therapeutic agents targeting pain and reproductive disorders .
Summary of Biological Activities
Activity | Description |
---|---|
NPFF Receptor Antagonism | Potent antagonist with Ki values of 58 nM (NPFF1) and 75 nM (NPFF2). |
KISS1R Agonism | Acts as an agonist at KISS1R, influencing reproductive hormone release. |
Hypothermia Reversal | Completely antagonizes NPFF-induced hypothermia in vivo at a dose of 30 nmol. |
Hormonal Regulation | Stimulates LH and FSH secretion comparable to kisspeptin effects. |
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUSRDQFQHAK-RNJMTYCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151466 | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876310-60-0 | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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